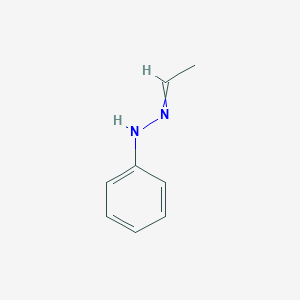

Acetaldehyde phenylhydrazone

Beschreibung

Definition and Structural Context within Hydrazone Chemistry

Acetaldehyde (B116499) phenylhydrazone is a chemical compound formed from the condensation reaction between acetaldehyde and phenylhydrazine (B124118). ontosight.aivedantu.com This reaction is a classic example of the formation of a hydrazone, a class of organic compounds characterized by the structure R¹R²C=N-NH₂. wikipedia.org In APH, the carbonyl group of acetaldehyde reacts with the amino group of phenylhydrazine to create a carbon-nitrogen double bond (C=N). ontosight.ai The structure of acetaldehyde phenylhydrazone consists of a benzene (B151609) ring attached to a pair of nitrogen atoms, one of which is bonded to a hydrogen atom and a methyl group. golden.com This compound can exist as two geometric isomers, the E and Z isomers, depending on the orientation of the substituents around the C=N double bond. golden.comrsc.org

Table 1: Chemical Properties of Acetaldehyde Phenylhydrazone

| Property | Value |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol |

| IUPAC Name | N-[(E)-ethylideneamino]aniline |

| CAS Number | 935-07-9 |

Data sourced from PubChem CID 6537404 nih.govguidechem.comnist.gov

Historical Perspectives on Acetaldehyde Phenylhydrazone Synthesis and Early Observations

The initial synthesis of acetaldehyde phenylhydrazone is credited to the influential German chemist, Emil Fischer. soton.ac.ukacs.org His work not only produced the compound but also uncovered perplexing observations that would become a long-standing scientific puzzle.

Emil Fischer's discovery of phenylhydrazine in 1875 was a landmark achievement in organic chemistry. wikipedia.orgacademie-sciences.fracademie-sciences.fr He found that this new compound was a valuable reagent for reacting with aldehydes and ketones to form crystalline derivatives known as hydrazones and osazones. wikipedia.orgacademie-sciences.fracademie-sciences.fr This discovery proved to be instrumental in his groundbreaking research on the structures of carbohydrates, for which he was awarded the Nobel Prize in Chemistry in 1902. wikipedia.orgchemistryviews.orgyale.edu His work laid the foundation for the Fischer indole (B1671886) synthesis, a widely used method for synthesizing indoles from phenylhydrazones, which further highlights the importance of these compounds in organic synthesis. wikipedia.orgnumberanalytics.comnih.gov

In 1896, Fischer reported that acetaldehyde phenylhydrazone exhibited multiple melting points, with forms melting at approximately 65 °C and 100 °C. aip.orgsciencealert.com This was a baffling observation at the time, as the laws of thermodynamics suggested that a pure compound should have a single, sharp melting point. aip.orgsciencealert.com Fischer himself was puzzled by this phenomenon, and subsequent investigations by other chemists confirmed his findings, leading to various hypotheses. soton.ac.ukaip.org Some researchers proposed the existence of different crystalline forms, or polymorphs, while others suggested the presence of isomeric compounds. soton.ac.ukchemistryviews.org For instance, H. Causse initially proposed a different molecular formula for one of the forms. chemistryviews.org The prevailing early hypothesis, however, centered on the idea of polymorphism, where the same compound crystallizes in different solid-state structures. soton.ac.uk It was also noted that the presence of trace amounts of acid or alkali could influence which form was produced. acs.orgacs.orgstfc.ac.uk

Significance and Versatility of Acetaldehyde Phenylhydrazone as a Model Hydrazone

The long-standing mystery of APH's variable melting points was eventually resolved over a century after its initial discovery. Modern instrumental analysis revealed that the different solid forms of APH are, in fact, structurally identical. acs.orgaip.orgacs.org The difference in melting behavior arises from the composition of the liquid melt. The solid form consists solely of the Z isomer. aip.org Upon melting, an equilibrium is established between the Z and E isomers in the liquid phase. golden.comaip.org The rate at which this equilibrium is reached is highly sensitive to trace amounts of acid or base. acs.orgsciencealert.com In the presence of a trace of acid, the isomerization is rapid, leading to a lower melting point. sciencealert.com Conversely, in the absence of an acid catalyst (or in the presence of a base), the isomerization is slow, resulting in a higher melting point corresponding to the melting of the pure Z isomer. aip.orgsciencealert.com

This resolution has cemented acetaldehyde phenylhydrazone's status as a crucial model compound for studying the kinetics and thermodynamics of hydrazone isomerization. soton.ac.ukresearchgate.net Its sensitivity to catalytic conditions provides a unique system for investigating reaction mechanisms. soton.ac.uk Furthermore, the chemistry of APH and other hydrazones continues to be relevant in various areas of chemical synthesis. The Fischer indole synthesis, which proceeds via a phenylhydrazone intermediate, remains a vital method for constructing the indole ring system found in many pharmaceuticals and natural products. wikipedia.orgalfa-chemistry.combyjus.com The reactivity of the hydrazone group makes it a versatile functional group in organic chemistry. ontosight.airesearchgate.net

Table 2: Reported Melting Points of Acetaldehyde Phenylhydrazone Forms

| Investigator(s) | Reported Melting Points (°C) | Year | Reference(s) |

| Emil Fischer | 63-65, 80, 98-101 | 1896 | soton.ac.ukacs.org |

| Lockemann and Liesche | 56, 98 | - | soton.ac.uk |

| Modern Re-investigation | 56 to 101 (sharp, variable) | 2019 | acs.org |

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H10N2 |

|---|---|

Molekulargewicht |

134.18 g/mol |

IUPAC-Name |

N-(ethylideneamino)aniline |

InChI |

InChI=1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7,10H,1H3 |

InChI-Schlüssel |

KURBTRNHGDQKOS-UHFFFAOYSA-N |

Kanonische SMILES |

CC=NNC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Mechanisms of Acetaldehyde Phenylhydrazone Formation

Standard Condensation Reaction of Acetaldehyde (B116499) with Phenylhydrazine (B124118)

CH₃CHO + C₆H₅NHNH₂ → CH₃CH=NNHC₆H₅ + H₂O doubtnut.com

This reaction is typically carried out in a suitable solvent, such as aqueous ethanol (B145695), and can be influenced by catalysts. youtube.comacs.orgsoton.ac.uk

The mechanism of hydrazone formation proceeds in two main stages under acidic conditions:

Nucleophilic Attack: The reaction is initiated by the protonation of the carbonyl oxygen of acetaldehyde in the presence of an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pearson.comlibretexts.org The lone pair of electrons on the terminal nitrogen atom of phenylhydrazine then attacks the electrophilic carbonyl carbon. vedantu.compearson.com This results in the formation of a tetrahedral intermediate. ncert.nic.in

Dehydration: The tetrahedral intermediate is unstable and undergoes dehydration to form the stable hydrazone. This elimination of a water molecule is the rate-limiting step at neutral pH. nih.gov The reaction equilibrium favors the formation of the product due to the rapid removal of water from the intermediate. ncert.nic.in

The formation of acetaldehyde phenylhydrazone is sensitive to the reaction conditions, which can affect the reaction rate, yield, and even the isomeric composition of the product.

Solvent: The choice of solvent can influence the reaction rate. Studies on analogous reactions have shown that the polarity of the solvent plays a role. asianpubs.org For the synthesis of acetaldehyde phenylhydrazone, aqueous ethanol is commonly used. acs.orgsoton.ac.uksciencealert.com

Temperature: The reaction is often carried out in the cold, using an ice bath, particularly during the addition of reagents, to control the reaction rate and minimize side reactions. acs.orgsoton.ac.uk Subsequent stirring at controlled temperatures, such as 60°C, has also been reported for similar hydrazone syntheses. nih.gov

pH: The reaction is catalyzed by acid. youtube.comncert.nic.in Acidic conditions protonate the carbonyl group, making it more electrophilic and accelerating the nucleophilic attack by phenylhydrazine. pearson.comlibretexts.org However, the pH must be carefully controlled. If the solution is too acidic, the phenylhydrazine, being basic, will be protonated, rendering it non-nucleophilic and thus inhibiting the reaction. The reaction is reversible and the rate of hydrolysis of the hydrazone bond can be influenced by pH, with increased rates in acidic conditions. researchgate.net

Table 1: Influence of Reaction Conditions on Acetaldehyde Phenylhydrazone Formation

| Parameter | Condition | Effect |

|---|---|---|

| Solvent | Aqueous Ethanol | Commonly used, facilitates dissolution of reactants. acs.orgsoton.ac.uk |

| Temperature | Cooling (Ice Bath) | Controls exothermic nature of the reaction. acs.orgsoton.ac.uk |

| pH | Mildly Acidic | Catalyzes the reaction by activating the carbonyl group. youtube.compearson.comncert.nic.in |

| pH | Strongly Acidic | Inhibits the reaction by protonating the phenylhydrazine nucleophile. |

Stereochemical Outcomes: Formation and Interconversion of E/Z Isomers

Acetaldehyde phenylhydrazone can exist as two geometric isomers, designated as E and Z, due to the restricted rotation around the carbon-nitrogen double bond. unimi.it These isomers have different physical properties and can interconvert under certain conditions. acs.orgacs.org

The initial formation of acetaldehyde phenylhydrazone can lead to a specific isomer as the kinetically controlled product. Research has indicated that the Z-isomer is the kinetically favored product of the condensation reaction. rsc.org This implies that the transition state leading to the Z-isomer has a lower activation energy than the one leading to the E-isomer.

The interconversion between the E and Z isomers of phenylhydrazones can be catalyzed. rsc.org One proposed mechanism for this isomerization is an addition-elimination pathway. In the presence of a catalyst like phenylhydrazine itself, the catalyst can add to the C=N double bond of the hydrazone, leading to a tetrahedral intermediate. Subsequent rotation around the C-N single bond, followed by elimination of the catalyst, can result in the formation of the other isomer. rsc.org Other proposed mechanisms for hydrazone isomerization include rotation around the C=N double bond via a polar transition state or an inversion mechanism at the imine nitrogen. scispace.comacs.orgnih.gov Computational studies on similar systems suggest that a hydrazone-azo tautomerization followed by rotation around the C-N single bond can also be a favorable pathway for isomerization. scispace.comacs.orgnih.gov

The interconversion between the E and Z isomers of acetaldehyde phenylhydrazone is notably catalyzed by trace amounts of acid or base. acs.orgacs.orgscispace.com

Acid Catalysis: Traces of acid have been shown to catalyze the formation of an equilibrium mixture of E and Z isomers. acs.orgsoton.ac.uk Acid catalysis can facilitate isomerization by protonating the imine nitrogen, which can lower the energy barrier for rotation around the C=N bond or promote an addition-elimination mechanism. scispace.comacs.orgnih.gov Even weak acids, such as carbon dioxide from the atmosphere, can be effective. soton.ac.uk

Base Catalysis: Similarly, trace amounts of alkali can also promote the interconversion of isomers. acs.org The mechanism of base-catalyzed isomerization may involve deprotonation-reprotonation steps that facilitate the geometric change around the C=N double bond.

The differing melting points historically reported for acetaldehyde phenylhydrazone have been attributed to the varying ratios of E and Z isomers in the melt, which in turn are influenced by the presence of trace acid or base catalysts affecting the rate of isomerization. acs.orgsoton.ac.ukunimi.itacs.org NMR studies have shown that at equilibrium in the molten state, the E/Z ratio is approximately 1.7. soton.ac.ukunimi.it

Table 2: Catalysis of E/Z Isomerization of Acetaldehyde Phenylhydrazone

| Catalyst | Effect on Isomerization | Reference |

|---|---|---|

| Acid (trace) | Catalyzes the interconversion to an equilibrium mixture. | acs.orgsoton.ac.ukscispace.com |

| Base (trace) | Promotes the interconversion of isomers. | acs.orgscispace.com |

| Phenylhydrazine | Can catalyze interconversion via an addition-elimination mechanism. | rsc.org |

Alternative and Related Synthetic Routes for Hydrazones

While the direct condensation of acetaldehyde and phenylhydrazine is the most common method for synthesizing acetaldehyde phenylhydrazone, other significant reactions in organic chemistry provide pathways to the broader class of hydrazones. These alternative routes, including the Japp–Klingemann reaction and various modern coupling reactions, are pivotal for creating more complex or substituted hydrazones that may not be accessible through simple condensation. These methods are fundamental in the synthesis of intermediates for more complex molecules, such as indoles. nih.govorganicreactions.orgwikipedia.org

Japp–Klingemann Reaction

The Japp–Klingemann reaction, first reported by Francis R. Japp and Felix Klingemann in 1887, is a classical method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. organicreactions.orgwikipedia.orgslideshare.net The reaction proceeds via the coupling of the diazonium salt with the enolate of the β-dicarbonyl compound. This is followed by the cleavage of one of the acyl groups, ultimately yielding a hydrazone. researchgate.net

Reaction Mechanism

The mechanism of the Japp–Klingemann reaction, considering a β-keto-ester as the substrate, involves several key steps:

Deprotonation : A base removes the acidic α-hydrogen from the β-keto-ester to form a nucleophilic enolate. wikipedia.org

Azo Coupling : The enolate anion attacks the electrophilic terminal nitrogen of the aryl diazonium salt, forming an intermediate azo compound. wikipedia.org

Hydrolysis and Cleavage : The azo intermediate undergoes hydrolysis. This step facilitates the cleavage of one of the acyl groups. In the case of a β-keto-ester, either the keto or the ester group can be cleaved depending on the reaction conditions. wikipedia.orgslideshare.net

Tautomerization : The resulting intermediate tautomerizes to form the final, stable hydrazone product. wikipedia.org

Table 1: Example of the Japp-Klingemann Reaction

This table details the original reaction components and the resulting product as identified by Japp and Klingemann.

| Reactant 1 | Reactant 2 | Key Condition | Product |

| Ethyl-2-methylacetoacetate | Benzenediazonium (B1195382) chloride | Basic medium | Phenylhydrazone of ethyl pyruvate |

Coupling Reactions

Modern synthetic chemistry has introduced a variety of coupling reactions that serve as powerful alternatives for forming C-N bonds and synthesizing substituted hydrazones. These methods often employ transition-metal catalysts or are conducted under metal-free conditions, offering high efficiency, selectivity, and tolerance for a wide range of functional groups. organic-chemistry.orgnih.gov

Palladium-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. One application in this context is the C-N coupling of hydrazine (B178648) with aryl halides to produce aryl hydrazines. escholarship.orgnih.gov These aryl hydrazines are the direct precursors to hydrazones and can be subsequently condensed with an aldehyde or ketone. This approach is valuable for creating a library of diversely substituted phenylhydrazones. The reactions can be performed with low catalyst loadings and utilize simple hydroxide (B78521) bases. escholarship.orgnih.gov

In a different approach, N-tosylhydrazones can be directly coupled with aryl or heteroaryl halides in the presence of a palladium catalyst to generate substituted olefins, demonstrating the versatility of hydrazones as coupling partners. organic-chemistry.org Nickel-catalyzed reactions have also been developed, merging a Wolff–Kishner-type process with classical cross-coupling to react aldehydes with aryl halides via their hydrazone intermediates. rsc.org

Metal-Free Coupling Reactions

To avoid the cost and potential toxicity of transition metals, metal-free coupling reactions for hydrazone synthesis have been developed. A prominent example is the reductive coupling of N-tosylhydrazones with boronic acids. organic-chemistry.orgnih.gov This reaction is exceptionally general and tolerates a wide array of functional groups. organic-chemistry.org The process typically involves the base-mediated thermal decomposition of the tosylhydrazone to a diazo compound, which then reacts with the boronic acid. organic-chemistry.org This method is advantageous due to its operational simplicity and environmental sustainability. organic-chemistry.org

Table 2: Examples of Modern Coupling Reactions for Hydrazone-Related Synthesis

This table provides examples of different coupling strategies, highlighting the diversity of reactants and conditions.

| Hydrazone/Precursor Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Yield (%) | Ref |

| Hydrazine | 4-Chlorotoluene | Pd(dba)₂ / CyPF-tBu ligand, KOH base | 4-Methylphenylhydrazine | 94% | escholarship.org |

| Benzaldehyde N-Tosylhydrazone | Phenylboronic acid | None (Metal-free), K₂CO₃ base, Dioxane, 110 °C | Benzyl-phenyl (reductive coupling product) | 98% | organic-chemistry.org |

| 4-Methoxybenzaldehyde N-Tosylhydrazone | 4-Fluorophenylboronic acid | None (Metal-free), K₂CO₃ base, Dioxane, 110 °C | 4-Fluoro-benzyl-4-methoxy-phenyl | 96% | organic-chemistry.org |

| Acetophenone N-Tosylhydrazone | Phenylboronic acid | None (Metal-free), K₂CO₃ base, Dioxane, 110 °C | 1,1-Diphenylethane | 87% | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Acetaldehyde Phenylhydrazone

Comprehensive Characterization Techniques Applied to Hydrazones

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of acetaldehyde (B116499) phenylhydrazone. Studies have employed both solid-state and melt-phase NMR to analyze the compound. acs.org

¹³C NMR: Solid-state ¹³C NMR spectra of acetaldehyde phenylhydrazone samples are identical, regardless of their melting points. acs.org These spectra were recorded on advanced spectrometers, including Varian, Bruker, and Agilent systems operating at frequencies up to 850 MHz, utilizing techniques such as cross-polarization magic angle spinning (CPMAS). acs.org While specific chemical shifts can vary slightly with experimental conditions, the assignments are consistent with the phenylhydrazone structure. Temperature-dependent ¹³C NMR measurements of melting samples reveal the presence of Z and E isomers in the liquid phase, with their ratio influencing the thermal behavior observed in calorimetry experiments. acs.org

| Carbon Atom | Typical Chemical Shift Range (δ, ppm) | Notes |

|---|---|---|

| C=N (Imine) | 135-145 | The chemical shift is characteristic of the hydrazone functional group. |

| C-Ar (Quaternary) | 140-150 | The aromatic carbon atom bonded to the nitrogen (N-NH-). |

| C-Ar (CH) | 110-130 | Represents the protonated carbons of the phenyl ring. |

| CH₃ (Methyl) | 10-20 | The methyl group attached to the imine carbon. The difference in chemical shift for this group is most pronounced between Z and E isomers in the melt. acs.org |

¹H NMR: In ¹H NMR analysis, a clear distinction is observed between the solid and liquid phases. The signals for the solid phase are significantly broader compared to the sharp signals observed for the melt. acs.org This difference allows for the monitoring of the melting process and the study of isomer dynamics in the liquid state. acs.org

IR and FTIR spectroscopy are used to identify the functional groups present in acetaldehyde phenylhydrazone. Spectral measurements, including those using Diffuse Reflectance Infrared Fourier-Transform (DRIFT) spectroscopy, have confirmed that all solid samples of the compound have identical IR spectra, irrespective of thermal properties. acs.org This indicates that the fundamental molecular vibration modes are consistent across all solid forms. acs.org

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3200-3400 | N-H Stretch | Secondary Amine (-NH-) | Medium |

| 3000-3100 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2850-3000 | C-H Stretch | Methyl Group (-CH₃) | Medium |

| 1590-1650 | C=N Stretch | Imine/Hydrazone | Medium to Strong |

| 1450-1600 | C=C Stretch | Aromatic Ring | Medium to Strong |

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of acetaldehyde phenylhydrazone.

Electron Ionization Mass Spectrometry (EI-MS): This technique provides detailed information about the molecule's fragmentation. The mass spectrum of acetaldehyde phenylhydrazone shows a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. nist.gov The NIST Mass Spectrometry Data Center reports a spectrum with a base peak and other significant fragments that help confirm the structure. nist.govnih.gov

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Relative Intensity |

|---|---|---|

| 134 | [C₈H₁₀N₂]⁺ (Molecular Ion) | High |

| 119 | [M - CH₃]⁺ | Medium |

| 93 | [C₆H₅NH₂]⁺ (Aniline radical cation) | Medium |

| 92 | [C₆H₅N]⁺ | High |

| 77 | [C₆H₅]⁺ (Phenyl cation) | High |

Matrix-Assisted Laser Desorption/Ionization (MALDI): While specific MALDI data for acetaldehyde phenylhydrazone is not detailed, phenylhydrazone derivatives are generally amenable to soft ionization techniques like MALDI, which are particularly useful for analyzing less volatile or thermally fragile compounds.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of acetaldehyde phenylhydrazone, comprising the phenyl ring and the C=N double bond, is expected to absorb ultraviolet radiation. msu.edu Phenylhydrazone derivatives typically exhibit strong absorption bands in the UV region due to π → π* and n → π* electronic transitions. msu.edu

Although detailed public spectra for acetaldehyde phenylhydrazone are not widely available, similar phenylhydrazone structures show absorption maxima (λmax) in the 250-350 nm range. The exact position and intensity of these bands are influenced by the solvent and the specific isomeric form (E/Z). Fluorescence spectroscopy is not commonly reported as a primary characterization technique for this specific compound, though some complex hydrazones are known to be fluorescent. researchgate.net

X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds.

Single Crystal X-ray Diffraction: Analysis of single crystals of acetaldehyde phenylhydrazone with different melting points was performed using a Bruker APEXII CCD diffractometer. acs.org These studies conclusively demonstrated that both low- and high-melting point forms possess the same crystal structure. acs.org The structure solution and refinement were carried out using established crystallographic software. acs.org

Powder X-ray Diffraction (PXRD): PXRD patterns, collected on a Bruker D8 Advance diffractometer, further supported the single-crystal data. acs.org The diffraction patterns for low- and high-melting samples were found to be virtually identical, confirming they are isostructural and that no solid-state phase transformation occurs upon heating before the melt. acs.org

Elemental analysis is a foundational technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound, confirming its empirical formula. For a pure sample of acetaldehyde phenylhydrazone with the molecular formula C₈H₁₀N₂, the theoretical elemental composition can be calculated precisely. This technique validates the purity and elemental makeup of the synthesized compound.

| Element | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 71.61% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 7.51% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 20.88% |

Computational Chemistry Approaches for Acetaldehyde Phenylhydrazone

Computational chemistry has provided valuable insights into the structural and electronic properties of acetaldehyde phenylhydrazone, complementing experimental findings.

Quantum chemical calculations have been performed to investigate the geometries and energies of the acetaldehyde phenylhydrazone isomers. soton.ac.ukacs.org

Methods and Basis Sets: The calculations utilized Gaussian 09 software. acs.org Geometries were optimized using both Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with the B3LYP-D3 model, which includes dispersion corrections. soton.ac.ukacs.org The aug-cc-pVDZ basis set was employed for these calculations. soton.ac.ukacs.org

Structural Optimization: Following geometry optimization at the respective levels of theory, frequency calculations were performed. acs.org The absence of imaginary frequencies confirmed that the optimized structures correspond to local energy minima on the potential energy surface. acs.org These calculations support the existence of stable E and Z isomers. unimi.it

| Parameter | Specification | Reference |

|---|---|---|

| Software | Gaussian 09 | acs.org |

| Models | MP2, B3LYP-D3 | soton.ac.ukacs.org |

| Basis Set | aug-cc-pVDZ | soton.ac.ukacs.org |

| Verification | Frequency calculations (no imaginary frequencies) | acs.org |

Computational methods have also been used to simulate and support the interpretation of experimental spectroscopic data. The primary application in the context of acetaldehyde phenylhydrazone has been the simulation of thermodynamic behavior observed in techniques like Differential Scanning Calorimetry (DSC). soton.ac.uk

Simulation of DSC Experiments: Simulations of cyclic DSC experiments were conducted to confirm the leading role of the isomerization rate in the melt. soton.ac.uk These simulations, coupled with experimental DSC traces, provided a quantitative model for the observed melting and crystallization behavior under different kinetic conditions (i.e., fast vs. slow isomerization). soton.ac.uk This approach helped to construct the kinetic eutectic phase diagram that successfully explains the variable melting points. soton.ac.uk

Theoretical Studies on Isomerization Pathways and Energy Landscapes

Theoretical and computational chemistry offer powerful tools to elucidate the complex dynamics of isomerization in acetaldehyde phenylhydrazone (APH). These studies provide molecular-level insights into the energy landscapes, transition states, and relative stabilities of its E and Z isomers, which underpin its unique chemical behavior.

The isomerization of APH primarily involves the interconversion between the E and Z configurations around the carbon-nitrogen double bond. Theoretical investigations have explored various facets of this process, from the intrinsic properties of the isolated molecule to its behavior in condensed phases. Quantum chemistry calculations performed on the isolated APH molecule in the gas phase have indicated that the E conformer is slightly more stable than the Z isomer. Specifically, calculations at the MP2/aug-cc-pVDZ and B3LYP-D3/aug-cc-pVDZ levels of theory predicted molar fraction ratios (xE/xZ) of 1.01 and 1.09, respectively, at equilibrium. This intrinsic preference for the E form in the gas phase suggests that the experimentally observed crystallization of the pure Z isomer is dictated by favorable packing effects in the solid state.

Molecular Dynamics (MD) simulations have been instrumental in explaining the isomeric stability in the liquid phase. These studies reveal that electrostatic interactions in the liquid favor partially ordered arrangements where molecules adopt elongated, antiparallel conformations. The E isomer, with its more linear geometry, achieves this favorable interaction geometry more readily than the Z isomer, which has a more folded hydrocarbon chain. Consequently, the liquid composed of pure E isomers possesses a higher cohesive energy than that of the pure Z form, indicating greater stability. Simulations calculated the Lennard-Jones and Coulomb contributions to be approximately -52.6 kJ·mol⁻¹ for the pure E liquid and -46.7 kJ·mol⁻¹ for the pure Z liquid. This enthalpic penalty for the Z isomer explains why, upon melting, the system equilibrates to a mixture rich in the E isomer, with an experimentally determined E/Z ratio of 1.7.

The energy barrier for the thermal Z/E isomerization is a critical aspect of the energy landscape. High-level computational methods, including Gaussian-4 (G4) theory and the coupled-cluster method with single, double, and noniterative triple excitations (CCSD(T)) extrapolated to the complete basis set (CBS), have been employed to calculate the Gibbs energy of activation for this process in a cyclohexane (B81311) solvent. These calculations, however, yielded activation energies that were significantly higher—by about 6 to 12 kcal/mol—than historical experimental values. This discrepancy has led to the proposal that the experimental kinetic data may warrant re-examination. In MD simulations aimed at studying the liquid mixture's properties without observing spontaneous isomerization, a large artificial rotational barrier of 50 kJ·mol⁻¹ was imposed on the C=N bond torsion, reflecting the substantial energy required for uncatalyzed conversion.

The isomerization pathway can be significantly altered by catalysts. The profound effect of trace amounts of acid on accelerating the isomerization rate is well-documented and provides the solution to the long-standing puzzle of APH's variable melting points. Theoretical models support the concept that catalysts lower the activation energy barrier, allowing the rapid attainment of the thermodynamically stable E/Z = 1.7 equilibrium in the melt. While the primary uncatalyzed pathway is considered a rotation around the C=N bond, other mechanisms, such as an in-plane inversion, have been proposed for similar diazene (B1210634) systems.

Table 1: Summary of Theoretical Methods and Findings for Acetaldehyde Phenylhydrazone Isomerization

| Computational Method | Level of Theory / Force Field | System Studied | Key Objective & Finding |

|---|---|---|---|

| Quantum Chemistry | MP2/aug-cc-pVDZ | Gas Phase | To determine the relative Gibbs free energy of E/Z isomers. Found the E isomer to be slightly more stable. |

| Quantum Chemistry | B3LYP-D3/aug-cc-pVDZ | Gas Phase | To confirm the relative stability of E/Z isomers. Also found the E isomer to be slightly more stable. |

| Molecular Dynamics | MiCMoS Package | Liquid Phase | To explain the compositional stability of the liquid melt. Showed that the E isomer's geometry allows for more favorable electrostatic interactions and higher cohesive energy. |

| Gaussian-4 (G4) Theory | G4 | Cyclohexane (solvent) | To calculate the Gibbs energy of activation for thermal Z/E isomerization. The calculated value was significantly higher than the experimental value. |

| Coupled Cluster | CCSD(T)/CBS | Cyclohexane (solvent) | To provide a high-accuracy calculation of the Gibbs energy of activation. The result also overestimated the experimental value. |

Table 2: Calculated Energetic Properties of Acetaldehyde Phenylhydrazone Isomers

| Property | Isomer(s) | Calculated Value | Computational Method | Phase |

|---|---|---|---|---|

| Molar Fraction Ratio (xE/xZ) | E/Z | 1.01 | MP2/aug-cc-pVDZ | Gas |

| Molar Fraction Ratio (xE/xZ) | E/Z | 1.09 | B3LYP-D3/aug-cc-pVDZ | Gas |

| Cohesive Energy | Pure E | -52.6 kJ·mol⁻¹ | Molecular Dynamics | Liquid |

| Cohesive Energy | Pure Z | -46.7 kJ·mol⁻¹ | Molecular Dynamics | Liquid |

| Gibbs Energy of Activation (ΔG‡) | Z → E | ~6-12 kcal/mol higher than experiment | G4 and CCSD(T)/CBS | Liquid (Cyclohexane) |

Chemical Reactivity and Synthetic Transformations Involving Acetaldehyde Phenylhydrazone

Fundamental Reactivity of the Hydrazone Functional Group

The chemical behavior of acetaldehyde (B116499) phenylhydrazone is dictated by the electronic nature of the C=N double bond and the adjacent nitrogen atoms of the hydrazine (B178648) moiety. This arrangement of atoms creates distinct active centers that can participate in a range of chemical reactions.

Nucleophilic and Electrophilic Characteristics of Hydrazone Active Centers

The hydrazone functional group is considered an ambident nucleophile, meaning it can react with electrophiles at multiple sites. The primary nucleophilic center is the terminal nitrogen atom of the hydrazine group, which bears a lone pair of electrons. This nitrogen can attack electrophilic species, initiating a variety of chemical transformations.

Conversely, the carbon atom of the azomethine group (C=N) possesses electrophilic character. This is due to the polarization of the C=N double bond, where the more electronegative nitrogen atom draws electron density away from the carbon. Consequently, this carbon atom is susceptible to attack by nucleophiles.

The reactivity of these centers can be modulated by the electronic properties of the substituents on both the carbonyl-derived portion (in this case, the ethylidene group from acetaldehyde) and the hydrazine portion (the phenyl group). Electron-withdrawing groups on the phenyl ring can enhance the electrophilicity of the azomethine carbon, while electron-donating groups can increase the nucleophilicity of the nitrogen atoms.

Deprotonation and Anion Formation

The hydrogen atom attached to the terminal nitrogen of the hydrazone functional group is weakly acidic and can be removed by a strong base to form a hydrazone anion. This deprotonation results in the formation of a resonance-stabilized anion, where the negative charge is delocalized over the nitrogen and carbon atoms of the C=N-N system. The resulting anion is a potent nucleophile and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The formation of this anion is a key step in reactions such as the Shapiro reaction and the Bamford-Stevens reaction, which are important for the synthesis of alkenes.

Addition and Substitution Reactions at the Azomethine Carbon

The electrophilic nature of the azomethine carbon allows for nucleophilic addition reactions. Strong nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate. Depending on the nature of the nucleophile and the reaction conditions, this can be followed by protonation to yield an addition product or elimination of a leaving group to afford a substitution product.

Hydrazones can also undergo reduction at the C=N bond to form the corresponding hydrazine. Furthermore, they are key intermediates in the Wolff-Kishner reduction, a powerful method for the deoxygenation of aldehydes and ketones to the corresponding alkanes. In this reaction, the hydrazone is treated with a strong base at high temperatures, leading to the formation of an alkane and the evolution of nitrogen gas.

Derivatization Reactions for Analytical Applications

The reactivity of the hydrazone functional group, and more broadly the reaction of carbonyl compounds with hydrazines, is extensively utilized in analytical chemistry for the detection and quantification of aldehydes and ketones. Acetaldehyde, being a volatile and reactive compound, is often derivatized to a more stable and easily detectable form.

Reaction with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) for Aldehyde Quantification

One of the most common and well-established methods for the quantification of acetaldehyde involves its reaction with 2,4-dinitrophenylhydrazine (DNPH). This reaction produces a stable, crystalline derivative known as acetaldehyde 2,4-dinitrophenylhydrazone, which is typically yellow to orange-red in color.

The reaction proceeds via a nucleophilic addition of the amino group of DNPH to the carbonyl carbon of acetaldehyde, followed by the elimination of a water molecule to form the hydrazone. This derivatization is often carried out in an acidic medium to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

The resulting acetaldehyde 2,4-dinitrophenylhydrazone can be readily quantified using various analytical techniques, most notably high-performance liquid chromatography (HPLC) with UV detection. The dinitrophenyl group acts as a strong chromophore, allowing for sensitive detection at specific wavelengths. This method is widely employed for the analysis of acetaldehyde in various matrices, including air, water, and biological samples.

Below is a table summarizing typical conditions and outcomes for the derivatization of acetaldehyde with DNPH for analytical purposes.

| Parameter | Condition/Value | Source |

| Derivatizing Reagent | 2,4-Dinitrophenylhydrazine (DNPH) | |

| Reaction pH | Acidic (e.g., pH 4.0) | |

| Product | Acetaldehyde 2,4-dinitrophenylhydrazone | |

| Detection Method | High-Performance Liquid Chromatography (HPLC) with UV detector | |

| Product Stability | Stable for extended periods (e.g., 2 days) |

Development of Advanced Derivatization Reagents

While DNPH is a widely used and effective derivatizing agent, research has focused on the development of new reagents with improved properties for specific analytical challenges. These advanced reagents aim to enhance sensitivity, selectivity, and compatibility with modern analytical techniques such as mass spectrometry.

For instance, reagents with permanently charged moieties have been designed to improve ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS). Other developments include the introduction of fluorescent tags to the hydrazine molecule, allowing for highly sensitive fluorescence-based detection. The goal of these advanced reagents is to lower the limits of detection for aldehydes like acetaldehyde and to improve the accuracy of their quantification in complex biological and environmental samples.

Acetaldehyde Phenylhydrazone as a Precursor in Organic Synthesis

Acetaldehyde phenylhydrazone is a versatile precursor in organic synthesis, valued for its reactivity that allows for the construction of a variety of complex molecular architectures. Its utility is most pronounced in the synthesis of heterocyclic compounds and its participation in advanced organic transformations such as sigmatropic rearrangements. The inherent reactivity of the hydrazone moiety, combined with the adjacent ethylidene group, provides multiple sites for chemical modification and cyclization reactions.

Synthesis of Heterocyclic Compounds

The structural framework of acetaldehyde phenylhydrazone is ideally suited for building various heterocyclic rings, which are core components of many pharmaceuticals, agrochemicals, and functional materials.

Pyrazoles and their dihydro derivatives, pyrazolines, are significant five-membered heterocyclic compounds. Acetaldehyde phenylhydrazone can serve as a key building block for these structures. A common strategy involves the cyclocondensation reaction with compounds containing two electrophilic centers.

One established method is the reaction of hydrazones with α,β-unsaturated ketones (chalcones) or aldehydes. This reaction proceeds through an initial Michael addition followed by intramolecular cyclization and dehydration to yield the pyrazoline, which can be subsequently oxidized to the corresponding pyrazole. nih.govresearchgate.net While direct reaction of acetaldehyde phenylhydrazone is less common, the principle is demonstrated in the general synthesis where phenylhydrazine (B124118) first reacts with an α,β-unsaturated ketone to form a phenylhydrazone intermediate in situ, which then cyclizes. derpharmachemica.com

Another powerful technique for synthesizing substituted pyrazoles from hydrazones is the Vilsmeier-Haack reaction. ijpsr.comnih.gov This reaction involves treating the hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide, DMF). The reaction introduces a formyl group and induces cyclization, typically yielding a pyrazole-4-carbaldehyde. For acetaldehyde phenylhydrazone, this would result in the formation of 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde.

Table 1: Synthesis of Pyrazole Derivatives from Hydrazone Precursors

| Precursor | Reagent(s) | Product | Yield | Reference |

| Phenylhydrazone of an aryl methyl ketone | Vilsmeier-Haack Reagent (POCl₃/DMF) | 1-Aryl-3-phenyl-1H-pyrazole-4-carbaldehyde | Good | nih.gov |

| α,β-Unsaturated Ketone + Phenylhydrazine | Acetic Acid, Iodine | 1,3,5-Trisubstituted Pyrazole | 70% | nih.gov |

| Aldehyde Hydrazones + Electron-Deficient Olefins | Iodine, TBHP, DMF | Polysubstituted Pyrazoles | 35% | nih.gov |

1,2,4-Triazoles are another class of heterocycles accessible from hydrazone precursors. One synthetic route involves the oxidative cyclization of amidrazones, which can be derived from hydrazones. More direct methods have also been developed. For instance, the reaction of hydrazonoyl hydrochlorides with aldehydes in the presence of a base can generate nitrilimine intermediates. frontiersin.orgnih.gov These intermediates are 1,3-dipoles and can undergo cycloaddition reactions with dipolarophiles to form heterocyclic rings. When an aldehyde-derived oxime is used as the dipolarophile, a 1,3,5-trisubstituted-1,2,4-triazole is produced after cycloaddition and subsequent dehydration. frontiersin.orgnih.gov Acetaldehyde phenylhydrazone can be converted to its corresponding hydrazonoyl halide, which then acts as a precursor to the nitrilimine for such cycloadditions.

Another approach is the oxidative intramolecular C-H/N-H annulation of heterocyclic hydrazones, which has been used to create fused 1,2,4-triazole (B32235) systems. frontiersin.org This highlights the potential for acetaldehyde phenylhydrazone to be used in constructing more complex, fused heterocyclic structures.

In a significant advancement for sustainable chemistry, pyrazolones can be synthesized from hydrazones using carbon dioxide (CO₂) as a green and renewable C1 source. nih.gov A novel method describes the transition-metal-free and redox-neutral C(sp³)-H carbonylative cyclization of hydrazones with CO₂ at atmospheric pressure. This reaction is notable for its broad substrate scope and good functional group tolerance. nih.gov When applied to acetaldehyde phenylhydrazone, this process would involve the activation of the C-H bond of the methyl group, followed by incorporation of CO₂ and subsequent cyclization to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This method provides an environmentally benign alternative to traditional methods that often use hazardous carbonylating agents like phosgene (B1210022) or carbon monoxide.

Advanced Organic Reactions and Transformations

Beyond its role in forming heterocyclic rings, acetaldehyde phenylhydrazone participates in fundamental organic reactions, most notably sigmatropic rearrangements.

The most classic and well-documented sigmatropic rearrangement involving acetaldehyde phenylhydrazone is the Fischer indole (B1671886) synthesis. minia.edu.egwikipedia.org This reaction produces the aromatic heterocycle indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgalfa-chemistry.com The reaction begins with the formation of the acetaldehyde phenylhydrazone.

The established mechanism proceeds through the following key steps:

Tautomerization: The phenylhydrazone tautomerizes to its corresponding enamine (or 'ene-hydrazine') form. minia.edu.egwikipedia.org

nih.govnih.gov-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, thermally allowed nih.govnih.gov-sigmatropic rearrangement, analogous to the Claisen or Cope rearrangements. minia.edu.egalfa-chemistry.comwikipedia.org This is the crucial bond-forming step that establishes the basic indole framework.

Cyclization and Elimination: The resulting diimine intermediate undergoes rearomatization and then cyclization. Subsequent elimination of ammonia (B1221849) under acidic catalysis leads to the final indole product. minia.edu.egnih.gov

While the Fischer indole synthesis is a versatile method, the direct synthesis of indole itself from acetaldehyde phenylhydrazone was historically challenging, often resulting in resinification. acs.org However, successful syntheses have been achieved using specific catalysts like zinc chloride on a support or modified alumina (B75360) catalysts, which facilitate the reaction by passing the acetaldehyde vapor over the heated catalyst. alfa-chemistry.comacs.org

Table 2: Key Steps in the Fischer Indole Synthesis of Acetaldehyde Phenylhydrazone

| Step | Transformation | Intermediate(s) | Key Features |

| 1 | Phenylhydrazone Formation | Acetaldehyde phenylhydrazone | Condensation of phenylhydrazine and acetaldehyde. vedantu.comyoutube.com |

| 2 | Tautomerization | Ene-hydrazine | Acid-catalyzed equilibrium shift. minia.edu.egwikipedia.org |

| 3 | nih.govnih.gov-Sigmatropic Rearrangement | Diimine | Pericyclic reaction, formation of a new C-C bond. wikipedia.orgalfa-chemistry.com |

| 4 | Aromatization/Cyclization/Elimination | Aminoacetal (aminal) | Loss of ammonia, formation of the aromatic indole ring. minia.edu.eg |

Ene–yne Metathesis

Ene-yne metathesis is a powerful carbon-carbon bond-forming reaction between an alkene and an alkyne, catalyzed by metal carbene complexes, to produce a 1,3-diene. This transformation can occur intramolecularly, known as ring-closing ene-yne metathesis (RCEYM), or intermolecularly (cross ene-yne metathesis). The reaction is typically catalyzed by ruthenium carbene complexes, such as Grubbs' catalysts, and the driving force is the formation of a thermodynamically stable conjugated diene system.

The general mechanism involves the reaction of the metal carbene with either the alkene ("ene-first") or the alkyne ("yne-then-ene") moiety, followed by a series of cycloaddition and cycloreversion steps to yield the final 1,3-diene product. While this reaction has been widely applied in the synthesis of complex carbo- and heterocyclic compounds, specific examples detailing the direct participation of acetaldehyde phenylhydrazone in ene-yne metathesis are not extensively documented in the reviewed literature. However, the broader class of hydrazones has been utilized in related metathesis and cross-coupling reactions, suggesting the potential for acetaldehyde phenylhydrazone to act as a substrate or ligand in such transformations under appropriate catalytic conditions.

C−H Bond Insertion

C−H bond insertion reactions are a cornerstone of modern synthetic chemistry, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds. Hydrazones, including derivatives structurally similar to acetaldehyde phenylhydrazone, serve as important precursors for the in situ generation of carbenes, which are the reactive intermediates in these transformations.

Typically, a hydrazone is oxidized (e.g., using manganese dioxide, MnO₂) to form a diazo compound. This diazo intermediate then reacts with a transition metal catalyst, commonly a rhodium(II) complex like dirhodium tetraacetate (Rh₂(OAc)₄), to generate a metal-carbene species. This highly reactive species can then undergo intramolecular C−H insertion to form a new carbon-carbon bond, leading to the construction of carbocyclic and heterocyclic ring systems.

Research has demonstrated the enantioselective synthesis of complex carbocycles through this methodology. For instance, aryl/aryl carbenes generated from hydrazones can undergo intramolecular C-H insertion to form substituted benzocyclobutenes, indanes, and tetralins. The regioselectivity of the insertion is often controlled by an "activating group," typically an electron-donating heteroatom, which stabilizes the carbocation intermediate formed during the C-H insertion mechanism. While nitrogen-containing compounds have presented challenges, the use of hydrazones with electron-withdrawing groups on the nitrogen, such as in amides or carbamates, has proven effective. This strategy highlights the potential for appropriately modified acetaldehyde phenylhydrazone derivatives to be employed in the synthesis of complex nitrogen-containing cyclic structures via catalytic C-H insertion.

Cross-Coupling Reactions (e.g., Heck Reaction with Hydrazone Ligands)

Hydrazone derivatives, including those structurally related to acetaldehyde phenylhydrazone, have emerged as effective ligands for transition metal catalysts, particularly in palladium-catalyzed cross-coupling reactions like the Mizoroki-Heck reaction. The Heck reaction is a fundamental method for forming C-C bonds by coupling an aryl or vinyl halide with an alkene.

The efficiency, stability, and catalytic activity of the palladium catalyst can be significantly enhanced by coordination with a suitable ligand. Hydrazones are attractive ligands due to their straightforward synthesis, stability, and the presence of nitrogen donor atoms with lone pair electrons that can coordinate to the metal center. Palladium(II)-hydrazone complexes have been successfully synthesized and employed as catalysts, often providing high conversion rates under phosphine-free conditions.

In some mechanistic pathways, N-tosylhydrazones are not just ligands but also serve as precursors to diazo compounds, which then transfer a carbene fragment to the palladium catalyst. However, studies have also shown that hydrazonato ligands (the deprotonated form of hydrazones) can readily coordinate to palladium aryl complexes, suggesting they may act as resting states in the catalytic cycle.

The catalytic performance of these systems is influenced by several factors, including the structure of the hydrazone ligand, catalyst loading, base, solvent, and temperature.

Table: Heck Reaction Catalyzed by a Palladium(II)-Hydrazone Complex (Pd-L1)

| Catalyst Loading (mmol%) | Base | Solvent | Temperature (°C) | Time (min) | Conversion Rate (%) |

|---|---|---|---|---|---|

| 0.5 | Na₂CO₃ | DMA | 50 | 60 | 99.87 |

| 0.5 | Na₂CO₃ | DMA | 70 | 60 | >90 |

Reaction: 1-bromo-4-nitrobenzene (B128438) with styrene (B11656) or methyl acrylate.

The use of hydrazone ligands provides a cost-effective and efficient alternative to traditional phosphine-based ligands in Heck and other cross-coupling reactions.

Carbon Dioxide Fixation and Utilization via Hydrazones

The chemical fixation of carbon dioxide (CO₂), an abundant and renewable C1 source, into valuable chemicals is a significant area of research aimed at mitigating greenhouse gas emissions. Hydrazones and their derivatives have been identified as promising substrates and catalysts for CO₂ utilization due to their unique reactivity.

The nucleophilic nitrogen atoms within the hydrazone structure can react with electrophilic CO₂, enabling various transformations. These reactions have been developed to synthesize valuable organic compounds, including:

Carbamates

Organic Carboxylic Acids

Nitrogen-containing Heterocycles

One key strategy involves the use of metal-hydrazone complexes as catalysts. For example, a zinc(II)-hydrazone complex has been shown to efficiently catalyze the formation of cyclic carbonates from the reaction of epoxides and CO₂. In this system, the hydrazone acts as an ONN-donor ligand, and the resulting complex activates the substrates for the cycloaddition reaction.

Another approach involves the direct reaction of hydrazones with CO₂ to form new chemical entities. Research has shown that hydrazone-based covalent organic frameworks (COFs) can be functionalized with amine groups to enhance CO₂ sorption capacity. The interaction between CO₂ and the hydrazone and amine moieties within the porous framework facilitates carbon capture. These studies demonstrate the potential of integrating hydrazone chemistry with CO₂ conversion strategies, offering a green and safe alternative to toxic reagents like carbon monoxide for carbonylation reactions.

Mannich Coupling Reactions

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine to form a β-amino-carbonyl compound, known as a Mannich base. This reaction has been successfully extended to use hydrazones as the active hydrogen component.

The reaction of a hydrazone with an aldehyde (often formaldehyde) and a secondary amine yields a new C-C bond at the α-carbon of the original aldehyde or ketone from which the hydrazone was derived. This provides an efficient route for the aminoalkylation of hydrazones.

Initially limited to formaldehyde, the scope of the Mannich reaction with hydrazones has been expanded to include a wider variety of aldehydes by optimizing reaction conditions. Notably, performing the reaction under solvent-free conditions has been shown to improve reactivity and yields, especially for simple hydrazones that fail to react efficiently in solution. The best results are often obtained with p-nitro substituted arylhydrazones, which are more acidic and reactive.

This method, particularly when combined with other transformations like the Japp–Klingmann reaction, serves as a powerful tool for carbon-carbon bond formation in organic synthesis. More complex multi-component reactions involving hydrazones, catalyzed by transition metals like rhodium(III), have also been developed for the synthesis of α-branched amines, further highlighting the versatility of the hydrazone functional group in C-H functionalization and coupling reactions.

Analytical Methodologies Utilizing Acetaldehyde Phenylhydrazone

Quantitative Determination of Aldehydes and Carbonyl Compounds

The reaction of carbonyl compounds with phenylhydrazine (B124118) to form phenylhydrazones is a well-established method for their quantification. This derivatization enhances the detectability of volatile and low-molecular-weight aldehydes and ketones. While 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a more commonly used reagent for this purpose, the principles and applications are analogous for acetaldehyde (B116499) phenylhydrazone. The formation of the hydrazone derivative increases the molecular weight and introduces a chromophore, making the analyte more amenable to techniques like HPLC with UV-Vis detection and GC-MS.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) detector is a powerful technique for the quantitative analysis of aldehydes and carbonyl compounds after derivatization. The reaction with a hydrazine (B178648) derivative, such as phenylhydrazine, converts the carbonyl compound into a hydrazone, which typically exhibits strong UV absorbance, allowing for sensitive detection. nih.govnih.gov

The general procedure involves the derivatization of the sample containing the aldehyde with a solution of the hydrazine reagent. nih.gov The resulting hydrazone is then separated from other components in the sample matrix using a reversed-phase HPLC column. The separated derivative is detected by its absorbance at a specific wavelength in the UV-Vis spectrum. For phenylhydrazones, the detection wavelength is selected to maximize sensitivity and minimize interference from other compounds in the sample.

While specific studies detailing the HPLC-UV analysis of acetaldehyde phenylhydrazone are not as prevalent as those for DNPH derivatives, the analytical principles are directly transferable. The table below illustrates typical HPLC conditions used for the analysis of a similar derivative, acetaldehyde 2,4-dinitrophenylhydrazone (ADNPH), which can be adapted for acetaldehyde phenylhydrazone.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Shimadzu Shim-pack C18 | researchgate.net |

| Mobile Phase | Methanol/Aqueous LiCl (1.0 mM) (80/20, v/v) | researchgate.net |

| Elution | Isocratic | researchgate.net |

| Detection Wavelength | 365 nm | researchgate.net |

| Linear Range | 3-300 mg L⁻¹ | researchgate.net |

| Limit of Detection (LOD) | 2.03 µg L⁻¹ for acetaldehyde | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Recovery studies for the determination of acetaldehyde using this derivatization-HPLC method have shown high accuracy, with recovery rates often in the range of 98.7-102%. researchgate.net The precision of the method is also typically high, with relative standard deviations (RSD) around 5.6%. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for the analysis of aldehydes and carbonyl compounds. Derivatization is often necessary to improve the volatility and thermal stability of these compounds for GC analysis. The resulting derivatives also provide characteristic mass spectra, aiding in their identification and quantification.

In the context of acetaldehyde analysis, derivatization with a suitable agent is a common practice. nih.gov While various derivatizing agents are employed, the use of hydrazine-based reagents is a valid approach. The derivatized acetaldehyde is then introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated derivative then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a fingerprint for the compound.

A study on the analysis of metaldehyde (B535048) and its metabolite, acetaldehyde, in biological samples utilized a headspace GC-MS/MS method for the quantification of acetaldehyde. nih.gov The method demonstrated a limit of quantitation (LOQ) of 0.39 μg/mL with a linear range of 1-1000 μg/mL. nih.gov This indicates the high sensitivity and wide dynamic range achievable with GC-MS for acetaldehyde analysis.

The following table summarizes the key parameters of a GC-MS method for acetaldehyde determination, which would be applicable to its phenylhydrazone derivative.

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Headspace Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | nih.gov |

| Ionization Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Limit of Quantitation (LOQ) | 0.39 µg/mL | nih.gov |

| Linear Range | 1-1000 µg/mL | nih.gov |

This table is interactive. Click on the headers to sort the data.

Chemiluminescence is a highly sensitive detection method based on the emission of light from a chemical reaction. In the context of analytical chemistry, the analyte of interest can be involved in a reaction that produces a luminescent product, and the intensity of the emitted light is proportional to the concentration of the analyte.

While direct chemiluminescence detection of acetaldehyde phenylhydrazone is not widely documented, studies have explored the chemiluminescent properties of hydrazone derivatives in general. For instance, the modulation of luminol-dependent chemiluminescence by hydrazone derivatives has been investigated. researchgate.net These studies suggest that the hydrazone moiety can participate in redox reactions that influence chemiluminescent systems.

Furthermore, research on the chemiluminescent reactions of ozone with hydrazine and its derivatives has been conducted. dtic.mil This indicates that the hydrazine functional group can be a target for chemiluminescence-based detection methods. Although specific applications for acetaldehyde phenylhydrazone are not detailed, the potential for developing such a method exists, likely involving an oxidation reaction to generate an excited state species that emits light upon relaxation.

Role in Metal Complexation and Chelation

Hydrazones, including acetaldehyde phenylhydrazone, are known to act as ligands that can coordinate with metal ions to form stable complexes. The nitrogen atoms of the hydrazone group can donate lone pairs of electrons to a metal center, leading to the formation of coordination compounds. This property is of interest in various fields, including coordination chemistry, catalysis, and materials science.

The synthesis of transition metal complexes with phenylhydrazone ligands has been reported. researchgate.net These studies often involve the reaction of a metal salt with the phenylhydrazone in a suitable solvent. The resulting metal complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

For example, Fe(III), Ni(II), Cu(II), Ru(III), and Pd(II) complexes of phenylhydrazones have been synthesized and characterized. researchgate.net In many of these complexes, the phenylhydrazone ligand acts as a bidentate ligand, coordinating to the metal ion through two donor atoms. The geometry and bonding characteristics of these complexes are elucidated through techniques such as infrared spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements.

The coordination chemistry of hydrazonido titanium complexes has also been explored, demonstrating the versatility of phenylhydrazone-type ligands in forming complexes with various coordination modes, including κ¹N, κ²N,N, and κ³N,N,O coordination. acs.org

The table below provides a summary of some reported metal complexes of phenylhydrazone derivatives and their characterization.

| Metal Ion | Ligand Type | Coordination Mode | Characterization Techniques | Reference |

|---|---|---|---|---|

| Fe(III), Ni(II), Cu(II), Ru(III), Pd(II) | Phenylhydrazones | Mononegative, bidentate | Physico-chemical data | researchgate.net |

| Titanium | Phenylhydrazones | κ¹N, κ²N,N, κ³N,N,O | NMR spectroscopy, Single-crystal X-ray diffraction | acs.org |

| Pd(II), Cd(II), Cu(II, I) | Polydentate Schiff base hydrazone | Polydentate | Elemental analysis, Molar conductance, Spectral (UV–Vis, MS, IR, ¹H NMR, ¹³C NMR, XRD), Magnetic moment, Thermal studies |

This table is interactive. Click on the headers to sort the data.

Historical Use in Characterization of Sugars

Historically, phenylhydrazine, the precursor to acetaldehyde phenylhydrazone, played a crucial role in the characterization of carbohydrates. In the late 19th century, Emil Fischer utilized phenylhydrazine to react with sugars, leading to the formation of crystalline derivatives known as osazones. wikipedia.org This reaction was instrumental in the elucidation of the stereochemistry of sugars.

The reaction involves the treatment of a reducing sugar with an excess of phenylhydrazine. The initial step is the formation of a phenylhydrazone at the carbonyl group (aldehyde or ketone) of the sugar. quora.comquora.commgcub.ac.in With excess phenylhydrazine, the adjacent hydroxyl group is oxidized to a carbonyl group, which then reacts with another molecule of phenylhydrazine to form a di-hydrazone, the osazone. quora.commgcub.ac.in

The formation of osazones was significant for several reasons. Sugars are often difficult to crystallize and have ill-defined melting points, making their characterization challenging. In contrast, osazones are typically well-defined, crystalline solids with sharp melting points. mgcub.ac.in Different sugars form osazones with distinct crystal shapes and melting points, which could be used for their identification.

A key aspect of osazone formation is that sugars that are epimeric at the C-2 position, such as D-glucose and D-mannose, form the same osazone. quora.commgcub.ac.in This is because the stereochemistry at the C-2 carbon is lost during the reaction. This observation was pivotal in establishing the stereochemical relationships between different monosaccharides. Fructose, a ketose, also forms the same osazone as glucose and mannose, further aiding in the structural correlation of sugars. quora.com

Future Research Trajectories in Acetaldehyde Phenylhydrazone Studies

Development of Novel Catalytic Systems for Hydrazone Transformations

The transformation of hydrazones, including acetaldehyde (B116499) phenylhydrazone, is a cornerstone of synthetic organic chemistry. Future research will undoubtedly focus on the development of more efficient, selective, and sustainable catalytic systems to manipulate this versatile functional group. A significant area of exploration lies in asymmetric catalysis, aiming to produce chiral molecules with high enantioselectivity. The use of chiral boranes and nickel-catalyzed asymmetric hydrogenation of hydrazones are emerging as powerful tools for the synthesis of optically active hydrazines, which are valuable intermediates in pharmaceuticals. nih.govresearchgate.net

Organocatalysis also presents a promising frontier, with the potential to offer metal-free and environmentally benign transformation pathways. The development of novel organocatalysts could enable a wider range of reactions, such as asymmetric alkylations and other carbon-carbon bond-forming reactions, using the hydrazone moiety as a latent carbanion equivalent. Furthermore, the application of photoredox and electrochemical catalysis is expected to unlock novel reactivity patterns for acetaldehyde phenylhydrazone, including radical functionalization and C-H activation, paving the way for the construction of complex molecular architectures under mild conditions.

Advanced Investigations into E/Z Isomerism and Solid-State Behavior

A fascinating and historically significant aspect of acetaldehyde phenylhydrazone is its solid-state behavior, which was a puzzle for over 120 years. It is now understood that the compound's widely varying melting points (ranging from 56 to 101 °C) are not due to polymorphism but rather to the kinetics of E/Z isomerization in the molten state. researchgate.netnih.gov In its crystalline form, acetaldehyde phenylhydrazone exists exclusively as the Z isomer. epa.gov

Future research in this area will likely delve deeper into controlling and harnessing this unique isomerism. Advanced solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling will be pivotal in further elucidating the subtle intermolecular interactions that govern the stability of the Z isomer in the crystal lattice. researchgate.netepa.gov A key research trajectory will be the exploration of how external stimuli, such as light or pressure, could be used to induce and control the E/Z isomerization in the solid state, potentially leading to the development of novel photo-switchable materials. Understanding the role of trace acid or alkali in catalyzing the isomerization in the melt opens up possibilities for designing sensitive chemical sensors based on the observable changes in melting behavior. researchgate.netscielo.br

| Property | Observation |

| Crystalline Form | Exclusively the Z isomer epa.gov |

| Melting Point | Varies from 56 to 101 °C researchgate.netnih.gov |

| Cause of Variable Melting Point | Different E/Z isomer ratios in the initial melt researchgate.net |

| Effect of Trace Acid | Catalyzes rapid equilibration to a mixture of E and Z isomers in the melt, leading to a lower melting point researchgate.netscielo.br |

| Effect of Trace Alkali | Results in a melt that is initially almost pure Z isomer, leading to a higher melting point researchgate.net |

| Analytical Techniques | Solid-State NMR, X-ray Crystallography, Differential Scanning Calorimetry researchgate.net |

Integration of Acetaldehyde Phenylhydrazone in Dynamic Covalent Chemistry and Responsive Materials

The reversible nature of the hydrazone bond makes it an ideal candidate for applications in dynamic covalent chemistry (DCC) and the creation of responsive or "smart" materials. The pH-sensitive nature of the C=N bond in acetaldehyde phenylhydrazone is a key feature that can be exploited. nist.gov Future research will likely focus on incorporating this simple hydrazone, or derivatives thereof, into larger molecular systems to impart stimuli-responsive properties.

One promising avenue is the development of self-healing polymers and hydrogels. By integrating the acetaldehyde phenylhydrazone moiety as a reversible cross-linker, materials could be designed to dissociate upon damage (e.g., a change in pH) and then reform the hydrazone bonds to repair the structure. Similarly, its integration into drug delivery systems could allow for the pH-triggered release of therapeutic agents in specific biological environments, such as acidic tumor microenvironments. The formation of dynamic combinatorial libraries (DCLs) based on the reversible reaction between acetaldehyde and phenylhydrazine (B124118) derivatives could also be a fruitful area of research for the discovery of new receptors and functional molecules.

Exploration of New Synthetic Utilities for Complex Molecule Construction

Beyond its role as a simple derivative, acetaldehyde phenylhydrazone holds potential as a versatile building block for the synthesis of more complex molecules. Future research will aim to unlock new synthetic transformations that leverage the unique reactivity of this compound. For instance, its participation in various cycloaddition reactions could provide access to a diverse range of heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Furthermore, the development of methods for the selective functionalization of the acetaldehyde phenylhydrazone molecule at different positions (the methyl group, the imine carbon, or the phenyl ring) will be a key area of investigation. This could be achieved through the use of modern catalytic methods, such as directed C-H activation. By transforming acetaldehyde phenylhydrazone into a more elaborate synthetic intermediate, it can serve as a valuable precursor for the efficient construction of intricate molecular targets.

Refinement of Analytical Techniques for Trace Analysis and Environmental Monitoring

The detection of volatile organic compounds, such as acetaldehyde, is of significant importance in environmental and biological monitoring. The reaction of acetaldehyde with phenylhydrazine or its derivatives to form a stable and detectable hydrazone is a well-established analytical strategy. Future research in this area will focus on refining these techniques to achieve lower detection limits, higher selectivity, and more rapid analysis.

A key approach involves the use of derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with acetaldehyde to form a colored and UV-active derivative that can be readily quantified using High-Performance Liquid Chromatography (HPLC). nih.gov Future work will likely involve the development of novel derivatizing agents that offer enhanced sensitivity, perhaps through fluorescence or electrochemical detection. The integration of these derivatization methods with advanced sample preparation techniques, such as solid-phase microextraction (SPME), will enable the ultra-trace analysis of acetaldehyde in complex matrices like air, water, and biological fluids. Furthermore, the development of portable and field-deployable sensors based on the specific reaction between acetaldehyde and functionalized phenylhydrazines could revolutionize on-site environmental monitoring.

| Analytical Technique | Principle | Application |

| HPLC with UV-Vis Detection | Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active product. nih.gov | Quantification of acetaldehyde in various samples, including biological fluids and fuel ethanol (B145695). |

| Gas Chromatography (GC) | Derivatization followed by separation and detection using GC with specific detectors like a nitrogen-phosphorus detector. | Analysis of acetaldehyde in air samples. |

| Fluorescence Detection | Derivatization with fluorescent tags like dansylhydrazine for enhanced sensitivity. | Trace analysis of aldehydes in various matrices. |

Computational Design and Prediction of Novel Hydrazone-Based Reactivity and Properties

Computational chemistry and theoretical modeling are poised to play an increasingly important role in guiding future research on acetaldehyde phenylhydrazone. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. These tools can be used to predict the outcomes of unknown reactions, design novel catalysts for specific transformations, and understand the mechanisms of observed phenomena.

A key area for future computational work will be the in-silico design of novel hydrazone derivatives with tailored properties. For example, by modifying the substituents on the phenyl ring, it may be possible to tune the electronic properties of the hydrazone and thereby control its reactivity in synthetic applications or its pH-sensitivity in responsive materials. Computational screening of virtual libraries of hydrazones could accelerate the discovery of new molecules with desired functionalities. Furthermore, molecular dynamics simulations will continue to be invaluable for understanding the behavior of acetaldehyde phenylhydrazone in the liquid state and its interactions with other molecules, which is crucial for its application in dynamic systems.

Q & A

Q. How is acetaldehyde phenylhydrazone synthesized, and what are the critical reaction parameters?

Acetaldehyde phenylhydrazone is synthesized by reacting phenylhydrazine with acetaldehyde under reflux conditions. Key parameters include:

- Solvent choice : 95% ethanol is commonly used to dissolve phenylhydrazine and facilitate nucleophilic attack on acetaldehyde .

- Reaction time : Reflux for 1 hour ensures complete formation of the hydrazone bond while minimizing side reactions .

- Purification : Post-reaction cooling and filtration are critical to isolate crystalline phenylhydrazone derivatives.

Q. What analytical methods are used to quantify acetaldehyde phenylhydrazone in environmental or biological samples?

Two primary methodologies are employed:

- DNPH derivatization : Acetaldehyde reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative, analyzed via reverse-phase HPLC with UV detection. This method offers high specificity but requires careful calibration to avoid interference from other carbonyl compounds .

- PTR-MS (Proton Transfer Reaction-Mass Spectrometry) : Used for real-time atmospheric monitoring, though discrepancies (e.g., slope of 1.47±0.09 vs. DNPH-HPLC) necessitate cross-validation to resolve signal attribution issues at m/z 45 .

Q. How are melting points utilized to identify acetaldehyde phenylhydrazone derivatives?

Melting points serve as a preliminary identification tool. For example, acetaldehyde phenylhydrazone historically exhibits three distinct melting points (63–65°C, 80°C, 98–101°C), attributed to polymorphism or structural isomerism. Researchers must standardize heating rates and sample purity to ensure reproducibility .

Advanced Research Questions

Q. How do discrepancies between PTR-MS and DNPH-HPLC measurements of acetaldehyde derivatives impact data interpretation in atmospheric studies?

Discrepancies arise from differences in detection principles:

- PTR-MS may overestimate acetaldehyde due to interference from isobaric compounds (e.g., other carbonyls or fragments).

- DNPH-HPLC provides specificity but requires derivatization, introducing potential losses during extraction. Methodological reconciliation involves regression analysis (e.g., RMA slope of 1.47±0.09) and uncertainty propagation to refine atmospheric models .

Q. What explains the historical observation of three distinct melting points for acetaldehyde phenylhydrazone?

The three melting points (63–65°C, 80°C, 98–101°C) likely result from:

Q. How can Langmuir isotherm parameters optimize the adsorption of acetaldehyde phenylhydrazone in experimental setups?

For adsorption studies:

- Parameter estimation : Use a "best fit" optimization approach to derive Langmuir constants (e.g., adsorption capacity = 2.5) from experimental data, accounting for self-reacting species like acetaldehyde trimers .

- Validation : Compare simulated vs. experimental adsorption-desorption curves for binary mixtures (e.g., 1-butanol/water) to assess model accuracy .

Q. How should researchers address unexpected metabolite peaks, such as acetaldehyde preceding ethanol in pharmacokinetic models?

Contradictory data (e.g., acetaldehyde peaks before ethanol in breath analysis) may arise from:

- Microbial activity : Upper-airway microbes producing acetaldehyde independently.

- Analytical error : High variability (e.g., 41% error in early timepoints) necessitates larger sample sizes and robust statistical outlier detection .

Methodological Considerations

Q. What factors influence the choice between direct derivatization and distillation for acetaldehyde analysis?

- Direct derivatization : Offers higher precision (lower RMSD) and reduced variability, ideal for complex matrices like yogurt.

- Distillation : Useful for removing interferents in samples like wine but introduces losses during vapor-phase transfer. Validate using spike-recovery experiments and matrix-matched calibration .

Q. How can competing intramolecular rearrangements be minimized during acetaldehyde phenylhydrazone synthesis?

- Reaction medium : Use aprotic solvents (e.g., acetonitrile) to suppress nucleophile-mediated side reactions.